2-(2-Chlorobenzyl)thiophene
Description
Significance of Thiophene (B33073) as a Privileged Heterocyclic Scaffold in Chemical Sciences
The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of modern chemical research. evitachem.com Its structural similarity to benzene (B151609), yet with distinct electronic characteristics imparted by the sulfur heteroatom, makes it a versatile building block in both medicinal chemistry and materials science. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which enhances drug-receptor interactions.
In the realm of medicinal chemistry, the thiophene moiety is recognized as a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. evitachem.com This versatility has led to the incorporation of the thiophene ring into a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. evitachem.comresearchgate.net The thiophene nucleus is often employed as a bioisostere for a phenyl ring, offering a means to modulate a molecule's physicochemical properties, such as solubility and metabolism, thereby improving its pharmacokinetic and pharmacodynamic profile.
Beyond pharmaceuticals, thiophene derivatives are integral to the development of advanced materials. Their electron-rich nature makes them suitable components for organic semiconductors, conducting polymers, and photosensitizers in dye-sensitized solar cells. The ability to readily functionalize the thiophene ring allows for the fine-tuning of its electronic and optical properties, driving innovation in organic electronics. google.com
Overview of Benzyl-Substituted Thiophenes in Contemporary Academic Research
The introduction of a benzyl (B1604629) group onto the thiophene scaffold gives rise to a class of compounds with significant academic and industrial interest. Benzyl-substituted thiophenes serve as key intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. sbq.org.br The benzyl group can be introduced at different positions on the thiophene ring, leading to isomers with distinct chemical reactivity and biological activity.
Research in this area often focuses on the development of efficient synthetic methodologies for the preparation of benzyl-substituted thiophenes. These methods include cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond between the thiophene ring and the benzyl moiety. rsc.org Other synthetic strategies involve the reduction of benzyl-thiophene ketones or the direct benzylation of thiophene under various catalytic conditions. google.com
The biological evaluation of benzyl-substituted thiophenes has revealed a range of interesting activities. For example, compounds incorporating a benzyl-thiophene core have been investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. nih.govekb.eg The specific substitution pattern on both the thiophene and the benzyl rings plays a crucial role in determining the biological and pharmacological properties of these molecules.
Rationale for the Academic Investigation of 2-(2-Chlorobenzyl)thiophene
The academic investigation of this compound is driven by several key factors. The presence of a chlorine atom on the benzyl ring at the ortho position is of particular interest. Halogen atoms, such as chlorine, can significantly influence a molecule's properties through both steric and electronic effects. The electron-withdrawing nature of chlorine can modulate the electron density of the benzyl ring and, by extension, the entire molecule, which can impact its reactivity and biological interactions. Furthermore, the position of the chlorine atom can affect the conformational preferences of the molecule, which is a critical factor in its ability to bind to biological targets.
The investigation of this compound is also motivated by the known biological activities of structurally related compounds. For instance, the structurally similar compound ticlopidine (B1205844), which features a tetrahydrothieno[3,2-c]pyridine core with a 2-chlorobenzyl substituent, is a known antiplatelet agent. google.com The synthesis of ticlopidine often involves intermediates that share the this compound framework. google.com This suggests that this compound itself, or its close derivatives, could serve as valuable precursors or possess interesting biological properties in their own right.
Scope and Objectives of Research on this compound and its Analogues
The research focused on this compound and its analogues encompasses a range of objectives, from fundamental synthetic chemistry to the exploration of potential applications. A primary objective is the development of efficient and scalable synthetic routes to this compound. This includes the optimization of reaction conditions for coupling 2-chlorobenzyl halides with thiophene derivatives or for the reduction of the corresponding ketone. google.comgoogle.com
Another key objective is the comprehensive characterization of the physicochemical and spectroscopic properties of this compound. This involves detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. sbq.org.br Computational studies, such as Density Functional Theory (DFT) calculations, may also be employed to understand its electronic structure, molecular geometry, and reactivity. researchgate.net
A significant part of the research is dedicated to the synthesis and evaluation of analogues of this compound. researchgate.net By introducing additional substituents on the thiophene ring or modifying the benzyl moiety, researchers aim to create a library of related compounds. These analogues are then screened for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, to identify potential lead compounds for drug discovery. smolecule.comajol.info The data gathered from these studies contributes to a deeper understanding of the structure-activity relationships within this class of compounds.
The following table provides an overview of structurally related compounds and their reported activities, which helps to frame the research context for this compound.
| Compound Name | Molecular Formula | Reported Biological/Research Application |
| 2-Amino-3-(2-chlorobenzoyl)thiophene | C₁₁H₈ClNOS | Intermediate in pharmaceutical synthesis (e.g., etizolam), potential antimicrobial and anticancer properties. |
| 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid | C₁₂H₉ClO₃S | Investigated for potential antimicrobial and anti-inflammatory activities. evitachem.com |
| N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine | C₁₃H₁₄ClNS | Studied as a pharmaceutical impurity and for its potential biological activities. |
| Ticlopidine | C₁₄H₁₄ClNS | Antiplatelet agent. google.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
91064-17-4 |
|---|---|
Molecular Formula |
C11H9ClS |
Molecular Weight |
208.71 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]thiophene |
InChI |
InChI=1S/C11H9ClS/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-7H,8H2 |
InChI Key |
XTTKYSPRJPOHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CS2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chlorobenzyl Thiophene and Its Structural Analogues
Direct Synthetic Routes to 2-(2-Chlorobenzyl)thiophene
Direct methods for the synthesis of this compound primarily involve the formation of the carbon-carbon bond between the thiophene (B33073) ring and the 2-chlorobenzyl group in a single key step.
Friedel-Crafts Alkylation Approaches for Thiophene Benzylation
The Friedel-Crafts alkylation represents a classic and direct method for the benzylation of aromatic compounds, including thiophene. beilstein-journals.orglibretexts.org This reaction involves treating the aromatic substrate with an alkylating agent, such as an alkyl halide, in the presence of a Lewis acid catalyst. libretexts.org For the synthesis of this compound, this would entail the reaction of thiophene with 2-chlorobenzyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). libretexts.orggoogle.com
The mechanism proceeds through the formation of a carbocation electrophile from the alkyl halide, facilitated by the Lewis acid. libretexts.org This carbocation is then attacked by the electron-rich thiophene ring, leading to the formation of the desired product after the loss of a proton. libretexts.orgnumberanalytics.com Thiophene is known to be more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating nature of the sulfur atom. numberanalytics.come-bookshelf.de However, Friedel-Crafts alkylations can be prone to limitations such as polyalkylation and carbocation rearrangements. libretexts.org The choice of catalyst and reaction conditions is crucial to optimize the yield of the desired monosubstituted product. beilstein-journals.org
| Reactants | Catalyst | Product | Key Features |
| Thiophene, 2-Chlorobenzyl chloride | Lewis Acid (e.g., AlCl₃, FeCl₃) | This compound | Direct C-C bond formation; potential for polyalkylation. |
Transition-Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Transition-metal-catalyzed cross-coupling reactions offer powerful and versatile methods for the formation of carbon-carbon bonds and are widely used in modern organic synthesis. sioc-journal.cneie.grnih.govmdpi.com Several named reactions fall under this category and could be adapted for the synthesis of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. eie.gr
Suzuki Coupling: This reaction would involve the coupling of a thienylboronic acid or ester with 2-chlorobenzyl halide, or conversely, 2-thienyl halide with a 2-chlorobenzylboronic acid or ester, catalyzed by a palladium complex.
Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide. For this synthesis, one could use a thienylzinc halide with 2-chlorobenzyl halide or 2-thienyl halide with a 2-chlorobenzylzinc halide.
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide. The synthesis could proceed via the reaction of a thienylmagnesium halide with 2-chlorobenzyl halide.
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, related palladium-catalyzed cross-coupling methodologies can be applied to C-C bond formation.
These cross-coupling reactions are often characterized by their high functional group tolerance and selectivity, providing a significant advantage over traditional methods. eie.gr
| Coupling Reaction | Thiophene Component | Benzyl (B1604629) Component | Catalyst System |
| Suzuki | Thienylboronic acid/ester | 2-Chlorobenzyl halide | Pd catalyst + Base |
| Negishi | Thienylzinc halide | 2-Chlorobenzyl halide | Pd or Ni catalyst |
| Kumada | Thienylmagnesium halide | 2-Chlorobenzyl halide | Pd or Ni catalyst |
Nucleophilic Substitution Strategies on Activated Thiophene Derivatives
Nucleophilic substitution on the thiophene ring can be a viable strategy, particularly when the ring is activated by electron-withdrawing groups. st-andrews.ac.ukuoanbar.edu.iq However, a more common approach involves the generation of a nucleophilic thiophene species that can then react with an electrophilic benzyl source. numberanalytics.com
One such method is the metalation of thiophene using a strong base like butyllithium (B86547) to form 2-lithiothiophene. numberanalytics.com This highly nucleophilic intermediate can then react with an electrophile such as 2-chlorobenzyl chloride in a nucleophilic substitution reaction to form the desired product. This approach offers good regioselectivity, as the lithiation of thiophene predominantly occurs at the 2-position.
Another strategy involves the reaction of 2-(2-thienyl)ethylamine with 2-chlorobenzyl chloride. google.com This reaction forms an intermediate that can be a precursor to related thieno-pyridine structures. google.comgoogle.com
Precursor Synthesis and Functionalization Strategies
An alternative to the direct coupling of the thiophene and benzyl moieties is the synthesis of functionalized precursors that are then combined. This approach allows for greater control over the final structure and can be advantageous when direct methods are inefficient.
Synthesis of Substituted Thiophene Intermediates (e.g., via Gewald Reaction)
The Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netarkat-usa.orgresearchgate.netnih.gov This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The resulting 2-aminothiophene can then be further functionalized. For instance, the amino group can be removed or converted to other functional groups, providing a versatile entry point to a wide range of substituted thiophenes. While not a direct route to this compound, the Gewald reaction is a key method for preparing complex thiophene intermediates that could be used in subsequent coupling reactions. arkat-usa.orgresearchgate.net
The reaction mechanism is understood to begin with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org
| Starting Materials | Reagents | Product Type |
| Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | Polysubstituted 2-Aminothiophene |
Preparation of Functionalized Benzyl Halide Precursors (e.g., 2-Chlorobenzyl Halides)
The synthesis of the 2-chlorobenzyl halide precursor is a critical step in many of the direct synthetic routes. 2-Chlorobenzyl chloride can be prepared from 2-chlorotoluene (B165313) through free-radical chlorination. This can be achieved by reacting 2-chlorotoluene with sulfuryl chloride in the presence of a radical initiator like benzoyl peroxide or by direct chlorination with gaseous chlorine under UV light or at high temperatures. prepchem.com
Another route to a related precursor, 2-chlorobenzoyl chloride, involves the reaction of 2-chlorobenzaldehyde (B119727) with chlorine in the presence of phosphorus pentachloride. google.com While this produces an acyl chloride, it can be a useful intermediate for introducing the 2-chlorobenzyl moiety through subsequent reduction or other transformations.
The Grignard reagent of 2-chlorobenzyl chloride can also be prepared, typically by reacting it with magnesium in an ether solvent like tetrahydrofuran. patsnap.com This organometallic intermediate is a key component in Kumada-type cross-coupling reactions.
| Starting Material | Reagents | Product |
| 2-Chlorotoluene | Sulfuryl Chloride, Benzoyl Peroxide | 2-Chlorobenzyl chloride |
| 2-Chlorotoluene | Chlorine gas, Heat/UV light | 2-Chlorobenzyl chloride |
| 2-Chlorobenzaldehyde | Chlorine, Phosphorus pentachloride | 2-Chlorobenzoyl chloride |
| 2-Chlorobenzyl chloride | Magnesium, Tetrahydrofuran | 2-Chlorobenzylmagnesium chloride |
Alternative Synthetic Pathways for this compound Derivatives
The synthesis of thiophene derivatives has evolved significantly, moving beyond classical condensation reactions to include more sophisticated and efficient methodologies. These alternative pathways offer advantages in terms of yield, selectivity, and substrate scope.
The development of metal-free synthetic routes is a significant area of research, aimed at reducing cost and toxicity associated with metal catalysts. Several innovative metal-free methods for constructing the thiophene ring have been reported.
One notable approach involves the reaction of 1,3-diynes with sodium sulfide (B99878) (Na₂S) to produce thiophenes. researchgate.net Another strategy utilizes the thioannulation of Morita-Baylis-Hillman (MBH) acetates of acetylenic aldehydes with potassium thioacetate, which proceeds through a tandem allylic substitution and cycloisomerization sequence. organic-chemistry.org This method provides access to various substituted thiophenes under mild, metal-free conditions. organic-chemistry.orgwiley.commdpi.com
Elemental sulfur has also been employed as a sulfur source in metal-free syntheses. For instance, the reaction of alkynols with elemental sulfur can yield a variety of substituted thiophenes. organic-chemistry.org Additionally, a one-pot, four-component reaction involving aldehydes, 1,3-dicarbonyl compounds, activated methylene (B1212753) halides, and elemental sulfur in an aqueous medium offers a green pathway to highly substituted thiophenes. wiley.com The cyclization of β-keto tertiary thioamides with gem-dihaloalkenes also provides a facile, metal-free route to polysubstituted 2-aminothiophenes. rsc.org
A transition-metal-free approach for the synthesis of 3-borylated thiophenes has been developed using B-chlorocatecholborane as a Lewis acid to activate (Z)-organylthioenyne substrates, leading to a formal thioboration and subsequent sulfur dealkylation. organic-chemistry.orgorganic-chemistry.org
Table 1: Examples of Metal-Free Synthetic Methods for Thiophene Derivatives
| Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 1,3-Diynes | Na₂S | Substituted Thiophenes | researchgate.net |
| Morita-Baylis-Hillman acetates of acetylenic aldehydes | Potassium thioacetate, Base | Substituted Thiophenes | organic-chemistry.orgwiley.com |
| Alkynols | Elemental Sulfur (S₈) | Substituted Thiophenes | organic-chemistry.org |
| (Z)-Organylthioenynes | B-chlorocatecholborane | 3-Borylated Thiophenes | organic-chemistry.orgorganic-chemistry.org |
Regioselectivity is crucial in the synthesis of specifically substituted thiophenes like this compound. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for achieving regioselective C-C bond formation. For example, a novel series of 2-(bromomethyl)-5-aryl-thiophenes was synthesized via the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, demonstrating high regioselectivity. d-nb.infonih.gov The reaction conditions, including the palladium catalyst, base, and solvent system, are optimized to achieve high yields. d-nb.infonih.gov
Another regioselective method involves the functionalization of thiophenes through magnesiation mediated by commercial Grignard reagents, which avoids cryogenic conditions and provides practical access to metallo thiophenes for further reactions. acs.org This protocol was successfully applied to the synthesis of a 2,4-disubstituted thiophene with greater than 40:1 regioselectivity. acs.org
Furthermore, a highly regioselective route to 2,4-disubstituted thiophenes has been established using key intermediates like 2-substituted-4-(chloromethyl)thiophenes, which are then subjected to copper(I) catalyzed cross-coupling reactions with Grignard reagents. tandfonline.com The synthesis of these intermediates often involves the reaction of β,γ-epoxycarbonyl compounds with Lawesson's reagent. tandfonline.com
While this compound itself is achiral, the introduction of chiral centers in its derivatives necessitates stereoselective synthesis methods. Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of thiophene-containing compounds. For instance, a highly efficient protocol for the stereoselective synthesis of novel polycyclic benzo[b]thiophene derivatives was developed using a quinine-derived bifunctional thiourea (B124793) as a catalyst. rsc.orgrsc.org This method achieved moderate to good yields and excellent enantioselectivities (up to 97% ee) under mild conditions. rsc.orgrsc.org
The Schöllkopf 'bislactim ether' method is another valuable technique for the stereoselective synthesis of amino acids, which has been applied to the preparation of thiophenedimethyl-α,α'-bridged bis(glycines). scispace.com This approach utilizes a chiral auxiliary to direct the stereoselective alkylation, followed by mild cleavage to yield the desired amino acid esters. scispace.com
Regioselective Synthesis Strategies
Analytical and Spectroscopic Characterization Techniques for Structural Elucidation
The structural elucidation of this compound and its analogues relies on a combination of modern analytical and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the thiophene ring and confirming the structure of the benzyl group. nih.govmdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns, confirming the elemental composition. nih.gov For complex mixtures, such as those found in petroleum, ultrahigh-resolution mass spectrometry (UHRMS) coupled with techniques like atmospheric pressure chemical ionization (APCI) is employed for the detailed characterization of thiophene compounds. acs.orgresearchgate.net Trapped ion mobility spectrometry (TIMS) can further differentiate between isomers based on their collision cross-section (CCS). acs.org
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for separating and quantifying thiophene derivatives. GC coupled with a sulfur-selective detector like a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) is used for trace analysis of sulfur compounds. shimadzu.com HPLC with UV detection is a fast and reliable method for monitoring the concentration of thiophenic compounds in various samples, including those from desulfurization studies. mdpi.com
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy helps to identify characteristic functional groups present in the molecule. mdpi.com
Table 2: Key Analytical Techniques for Thiophene Derivatives
| Technique | Information Provided | Reference |
|---|---|---|
| ¹H and ¹³C NMR | Structural confirmation, substitution patterns | nih.govmdpi.com |
| Mass Spectrometry (MS, UHRMS) | Molecular weight, elemental composition, fragmentation | nih.govacs.orgresearchgate.net |
| GC-SCD/FPD | Separation and sensitive detection of sulfur compounds | shimadzu.com |
| HPLC-UV | Separation, quantification, and monitoring | mdpi.com |
| FTIR | Identification of functional groups | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of thiophenes is an area of growing importance, aiming to minimize environmental impact. rsc.org
Key strategies include:
Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or deep eutectic solvents, is a key focus. wiley.comrsc.org Solvent-free reaction conditions are also being explored. acgpubs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. organic-chemistry.org
Catalysis: The use of catalytic amounts of reagents, especially non-toxic and recyclable catalysts, is preferred over stoichiometric reagents. acgpubs.orgderpharmachemica.com The development of metal-free catalytic systems contributes significantly to this goal. wiley.com
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for reactions like the Gewald synthesis of 2-aminothiophenes, thereby increasing energy efficiency. derpharmachemica.com
Renewable Feedstocks: Utilizing biomass-derived starting materials is a crucial aspect of sustainable chemistry. mdpi.commdpi.com
Life Cycle Assessment (LCA): LCA is a tool used to evaluate the environmental impact of a chemical process from start to finish. mdpi.com Such assessments can identify steps in a synthesis that have a negative environmental or health impact, guiding the development of more eco-friendly alternatives. mdpi.com
The Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, is a classic example where green chemistry principles have been successfully applied through the use of microwave irradiation and greener reaction media. derpharmachemica.com
Chemical Reactivity and Derivatization Studies of 2 2 Chlorobenzyl Thiophene
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus
The thiophene ring in 2-(2-Chlorobenzyl)thiophene is highly susceptible to electrophilic aromatic substitution (EAS) due to its electron-rich nature. The benzyl (B1604629) substituent at the C2 position acts as a weak activating group and directs incoming electrophiles predominantly to the C5 position, which is the most nucleophilic site. While specific studies on this compound are limited, the reactivity patterns can be inferred from extensive research on other 2-substituted thiophenes. organic-chemistry.org
Common EAS reactions applicable to this nucleus include:
Nitration: Reaction with nitric acid in the presence of a dehydrating agent like sulfuric acid is expected to yield 2-(2-Chlorobenzyl)-5-nitrothiophene.
Halogenation: Treatment with halogens such as chlorine or bromine in the presence of a Lewis acid catalyst would lead to the corresponding 5-halo derivative. For instance, oxidation-chlorination reactions using agents like Oxone in the presence of a chloride source have been shown to halogenate the C2 position of related thienopyridine rings. researchgate.net
Friedel-Crafts Acylation: Acylation with acyl chlorides or anhydrides under Lewis acid catalysis (e.g., AlCl₃) is a standard method to introduce a ketone functionality. tandfonline.comarkat-usa.org For this compound, this would result in the formation of a 2-(2-Chlorobenzyl)-5-acylthiophene derivative.
The general conditions for these reactions are summarized in the table below, based on protocols for analogous thiophene derivatives.
| Reaction Type | Reagents/Conditions | Expected Major Product |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-(2-Chlorobenzyl)-5-nitrothiophene |
| Halogenation | Br₂ or Cl₂, Lewis Acid (e.g., FeCl₃) | 2-(2-Chlorobenzyl)-5-halothiophene |
| Acylation | RCOCl, AlCl₃, inert solvent | 2-(2-Chlorobenzyl)-5-acylthiophene |
**3.2. Reactions Involving the Chlorobenzyl Moiety
The chlorobenzyl portion of the molecule offers specific sites for chemical modification, primarily at the chlorine-bearing aromatic carbon and the benzylic position.
The chlorine atom on the benzene (B151609) ring, being an aryl chloride, is generally unreactive toward traditional SₙAr reactions but can be displaced under forcing conditions or, more commonly, via metal-catalyzed processes. However, in related structures where the chlorine is part of a chloroacetamide or similar activated group, it becomes susceptible to nucleophilic substitution. ajol.info For this compound itself, direct displacement is challenging, but in derivatives like N-(2-chlorobenzyl)-2-(thiophen-2-yl)ethanamine, the synthesis involves the reaction of 2-chlorobenzyl chloride with an amine, demonstrating the principle of nucleophilic substitution at the benzylic carbon before it is attached to the thiophene-containing moiety. Should the molecule be modified to activate the chlorine, reactions with various nucleophiles are possible. smolecule.comevitachem.com
The table below illustrates potential nucleophilic substitution reactions on the analogous precursor, 2-chlorobenzyl chloride, which is used to synthesize these types of compounds.
| Nucleophile | Reagent Example | Product Type |
| Amine | R₂NH | Benzylamine derivative |
| Thiolate | RSNa | Benzyl thioether derivative |
| Alkoxide | RONa | Benzyl ether derivative |
| Cyanide | NaCN | Benzyl nitrile derivative |
The carbon-chlorine bond on the benzyl group is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide variety of substituents, significantly expanding the molecular diversity accessible from this scaffold.
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. bohrium.com Reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would yield a 2-(2-biphenylmethyl)thiophene derivative.
Buchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling the aryl chloride with an amine. It provides a direct route to substituted aniline (B41778) derivatives from this compound. nih.gov
Direct Arylation: While often focused on C-H activation of the thiophene ring, palladium catalysis can also functionalize the aryl halide. beilstein-journals.orgresearchgate.net Palladium-catalyzed 1,4-migration followed by direct arylation can be used to functionalize the β-position of the thiophene ring in 2-arylthiophenes. rsc.org
| Coupling Reaction | Coupling Partner | Catalyst/Base Example | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ or Pd(PPh₃)₄ / K₂CO₃ | 2-(Biphenylmethyl)thiophene derivative |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, phosphine (B1218219) ligand / NaOtBu | 2-(2-(Dialkylamino)benzyl)thiophene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI / Et₃N | 2-(2-(Alkynyl)benzyl)thiophene |
Nucleophilic Displacement of the Chlorine Atom
Functional Group Transformations and Interconversions
Functional groups present on the this compound scaffold or introduced through the reactions described above can be further transformed.
Oxidation of the Thiophene Sulfur: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). evitachem.com This transformation alters the electronic properties of the thiophene ring, making it more electron-deficient.
Reduction of Introduced Groups: Functional groups introduced via electrophilic substitution can be readily converted. For example, a nitro group at the C5 position can be reduced to an amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This amino group can then serve as a handle for further derivatization. Similarly, a ketone from a Friedel-Crafts reaction can be reduced to a secondary alcohol or completely to an alkyl chain (Clemmensen or Wolff-Kishner reduction).
Cyclization and Ring-Forming Reactions to Generate Fused Heterocycles
One of the most significant applications of this compound derivatives is in the synthesis of fused heterocyclic systems, particularly thienopyridines. A prominent example is the synthesis of Ticlopidine (B1205844), an antiplatelet drug. chemicalbook.com The synthesis involves the intramolecular cyclization of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine. google.com This reaction, a type of Pictet-Spengler reaction, is typically promoted by an acid and an aldehyde (or its equivalent, like formaldehyde). google.com The reaction proceeds by forming an iminium ion intermediate which then undergoes electrophilic attack on the electron-rich C3 position of the thiophene ring, followed by ring closure.
This strategy has been widely used to create a variety of polycyclic fused heterocycles, which are scaffolds for many biologically active molecules. nih.govacs.orgnih.govresearchgate.net
| Starting Material | Reagents/Conditions | Fused Heterocycle Product |
| N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine | HCHO, acid (e.g., HCl) | 5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Ticlopidine) |
Polymerization and Oligomerization Studies for π-Conjugated Systems
Thiophene and its derivatives are fundamental building blocks for π-conjugated oligomers and polymers, which are materials of great interest for applications in organic electronics such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comuniversiteitleiden.nl
To be used as a monomer, this compound would typically need to be functionalized at a second position, most commonly the C5 position, to allow for chain extension. For instance, bromination at the C5 position would create 5-bromo-2-(2-chlorobenzyl)thiophene, a monomer suitable for polymerization via cross-coupling methods like Suzuki or Stille coupling.
The bulky and non-planar 2-chlorobenzyl substituent would significantly influence the properties of the resulting polymer. It would likely disrupt the planarity of the polythiophene backbone, reducing the extent of π-conjugation and leading to a larger band gap compared to unsubstituted polythiophene. researchgate.net However, this substituent could also enhance the solubility of the polymer in common organic solvents, which is a critical factor for solution-based processing of electronic devices. mdpi.com The synthesis of well-defined oligomers with alternating donor-acceptor units is a key strategy for tuning the electronic properties of these materials. mdpi.comdiva-portal.org
| Polymerization Method | Monomer Requirement | Potential Polymer |
| Oxidative Polymerization | This compound | Poly(this compound) |
| Suzuki Coupling | 2-(2-Chlorobenzyl)-5-bromothiophene + Thiophene-2,5-diboronic acid | Alternating copolymer |
| Stille Coupling | 2-(2-Chlorobenzyl)-5-bromothiophene + 5-stannyl-2-(2-chlorobenzyl)thiophene | Homopolymer |
Theoretical and Computational Investigations of 2 2 Chlorobenzyl Thiophene
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of 2-(2-Chlorobenzyl)thiophene. bohrium.commdpi.com DFT methods, such as B3LYP with basis sets like 6-31G++(d,p) or 6-311+G(2d,p), are commonly used to optimize the molecule's geometry and compute its electronic properties. bohrium.comscispace.com
These calculations allow for the determination of the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comnih.gov The energy gap between HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and stability. nih.gov For thiophene (B33073) derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO distribution can vary depending on the substituents. This analysis of frontier molecular orbitals (FMOs) helps in understanding charge transfer interactions within the molecule. bohrium.comscispace.com
Furthermore, these computational approaches can elucidate the effects of substituents on the electronic structure. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the energy levels of the molecular orbitals, thereby influencing the molecule's reactivity and spectroscopic properties. researchgate.net
Table 1: Calculated Electronic Properties of Thiophene Derivatives
| Property | Method | Basis Set | Calculated Value | Reference |
|---|---|---|---|---|
| HOMO-LUMO Gap | DFT/B3LYP | 6-311+G(2d,p) | Varies with conformation | scispace.com |
| Dipole Moment | HF/6-31++G** | 6-31++G** | Dependent on torsional angle | researchgate.netaip.org |
| Polarizability | B3LYP/6-31++G** | 6-31++G** | Dependent on torsional angle | researchgate.netaip.org |
| Ionization Potential | DFT | 6-311G(d,p) | Not specified | mdpi.com |
| Electron Affinity | DFT | 6-311G(d,p) | Not specified | mdpi.com |
Conformational Analysis and Energy Minimization Studies
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the thiophene and chlorobenzyl rings. Conformational analysis is performed by systematically changing the dihedral angle between these two rings and calculating the energy of each conformation. researchgate.netaip.org
Studies on similar compounds, like 3-(2-chlorophenyl)thiophene, have utilized methods such as HF/6-31++G** and B3LYP/6-31++G** to identify the most stable conformations. researchgate.netaip.org The process involves fixing the torsional angle at various steps (e.g., every 10 degrees) and optimizing the rest of the molecule's geometry to find the minimum energy structure for that angle. researchgate.netaip.org This reveals the potential energy surface and identifies the global and local energy minima, which correspond to the most probable conformations. For 3-(2-chlorophenyl)thiophene, non-planar gauche structures were found to be the most stable. researchgate.netaip.org Similar principles would apply to this compound, where steric hindrance between the chlorine atom and the thiophene ring would significantly influence the preferred conformations.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. This allows for the observation of transitions between different conformational states and the exploration of the molecule's dynamic behavior in various environments, such as in solution.
For related thiophene derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. tandfonline.comresearchgate.net By running simulations for nanoseconds, researchers can observe the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the molecule's atoms, which provide insights into the stability and flexibility of different regions of the molecule. researchgate.net Such simulations would be invaluable for understanding the dynamic nature of this compound's conformational isomers and their relative populations.
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving thiophene derivatives. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. nih.gov
For example, in the synthesis of thiophenes, computational studies can help to understand the regioselectivity of cyclization reactions. mdpi.com By calculating the energies of different possible reaction pathways, the most favorable mechanism can be determined. nih.gov This has been applied to understand the formation of various substituted thiophenes, providing insights that are often difficult to obtain through experimental means alone. nih.govmdpi.com For the synthesis of this compound, computational methods could be used to optimize reaction conditions and understand the factors controlling the yield and purity of the product.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure. mdpi.comscispace.com
NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. scispace.com These calculations are typically performed on the optimized geometry of the molecule and can achieve good agreement with experimental values. scispace.comtandfonline.com
IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. mdpi.com The calculated IR spectrum shows characteristic peaks for the C-H, C=C, and C-S stretching and bending modes, which can be compared with experimental FT-IR spectra for structural verification. mdpi.comscispace.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of thiophene derivatives. bohrium.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* transitions. researchgate.net
Table 2: Predicted Spectroscopic Data for Thiophene Derivatives
| Spectroscopic Technique | Computational Method | Predicted Parameters | Reference |
|---|---|---|---|
| NMR | DFT/B3LYP | 1H and 13C chemical shifts | scispace.com |
| IR | DFT | Vibrational frequencies (cm-1) | mdpi.com |
| UV-Vis | TD-DFT | λmax (nm), Electronic transitions | bohrium.com |
Note: This table represents the types of spectroscopic data that can be predicted computationally for thiophene derivatives.
Molecular Docking Simulations for Potential Target Interactions (in vitro contexts)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. tandfonline.commdpi.com This method is instrumental in drug discovery and helps to understand the potential biological activity of compounds like this compound in in vitro settings. nih.govmdpi.com
In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com
Studies on similar thiophene derivatives have shown that they can form various interactions with amino acid residues in the active site of a protein, including hydrogen bonds and π-π stacking interactions. nih.govmdpi.com These interactions are crucial for the stability of the ligand-protein complex. nih.gov For this compound, docking simulations could identify potential protein targets and provide a rationale for its observed biological activity, if any. bohrium.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors. nih.govscirp.org
The process involves several steps:
A dataset of thiophene derivatives with known biological activities (e.g., IC50 values) is compiled. nih.gov
A variety of molecular descriptors are calculated for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors, and topological descriptors. researchgate.netnih.gov
Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity. ijper.org
The predictive power of the QSAR model is evaluated using statistical parameters like the correlation coefficient (R²) and cross-validation (Q²). nih.gov
A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. atlantis-press.comnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(2-chlorophenyl)thiophene |
| 2-aminothiophenes |
| Strontium ranelate |
| Tinoridine |
| Olanzapine |
Structure Activity Relationship Sar Studies of 2 2 Chlorobenzyl Thiophene Analogues
Impact of Substituents on the Thiophene (B33073) Ring on Biological Activity (in vitro)
Modifications to the thiophene ring of 2-(2-chlorobenzyl)thiophene analogues have a significant impact on their in vitro biological activity. The thiophene ring serves as a versatile scaffold, and its substitution pattern can fine-tune the electronic and steric properties of the entire molecule, influencing how it interacts with biological targets. sci-hub.seacs.org
Research into anticancer agents has shown that the nature and position of substituents on the thiophene ring are critical. For instance, in a series of thiophene derivatives evaluated for anticancer activity, the introduction of an amino group at the C2 position and various aryl or heteroaryl groups at the C5 position of the thiophene ring was explored. unife.it A study on 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-5-aryl/heteroarylthiophenes demonstrated that the thiophene scaffold is a minimum structural requirement for activity as tubulin polymerization inhibitors. unife.it The antiproliferative activity was sensitive to the substituent at the 5-position. For example, a phenyl group (compound 4a ) and its bioisosteric thien-2'-yl analogue (4c ) both showed high potency, with IC50 values in the submicromolar range against several cancer cell lines. unife.it This suggests that an aromatic or heteroaromatic group at this position is favorable for activity. unife.it
Furthermore, the electronic nature of the substituent plays a key role. In a separate series of tetrasubstituted thiophenes designed as anti-inflammatory agents, it was found that electron-releasing groups like 4-CH3 and 4-OCH3 on a benzoyl moiety at the thiophene's C5 position contributed significantly to anti-inflammatory activity. tandfonline.com Conversely, electron-withdrawing groups such as 4-NO2 and 3-NO2 at the same position reduced the activity. tandfonline.com This highlights the sensitivity of the biological response to the electronic environment of the thiophene ring.
In the context of antimicrobial activity, modifications to the thiophene ring have also been shown to enhance efficacy against various pathogenic bacteria. While specific details on this compound are part of broader studies, the general principle holds that the thiophene ring is a key determinant of biological function, and its substitution pattern is a critical parameter for optimization.
Table 1: Impact of Thiophene Ring C5-Substituent on Antiproliferative Activity (in vitro) Data extracted from studies on 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-5-substituted thiophenes, which share a substituted thiophene core.
| Compound ID | Substituent at C5 of Thiophene Ring | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |
|---|---|---|---|---|
| 4a | Phenyl | L1210 | 0.16 | unife.it |
| 4c | Thien-2'-yl | L1210 | 0.13 | unife.it |
| 4i | p-Tolyl | L1210 | 0.16 | unife.it |
| 4k | p-Methoxyphenyl | L1210 | 0.16 | unife.it |
Influence of Modifications to the Chlorobenzyl Moiety on Biological Activity (in vitro)
The chlorobenzyl moiety is another critical component of the this compound scaffold, and its modification has been a key focus of SAR studies to modulate biological activity. Changes to the substitution pattern on the benzyl (B1604629) ring, including the position and nature of the halogen, can significantly affect receptor binding affinity and enzyme inhibition.
The position of the chlorine atom on the benzyl ring is particularly important. In studies of benzylidenemalononitrile (B1330407) analogues, a riot-control agent class, the 2-chloro (ortho) substituted compound was found to be one of the most active in causing sensory irritation, a biological response mediated by receptor activation. drdo.gov.in This suggests that the ortho-chloro substitution in this compound is likely a key feature for certain biological activities. Further studies on related structures have shown that the 2-chlorobenzyl group confers potent affinity for the A1 adenosine (B11128) receptor. acs.org
The introduction of multiple substituents or different types of substituents on the benzyl ring also has a profound effect. In one study, replacing the thiophene ring with a 2,4-dimethoxyphenyl group and retaining the 2-chlorobenzyl moiety resulted in a potent 5-HT2A receptor agonist. The chlorinated benzyl group was noted to enhance receptor binding affinity compared to non-halogenated versions. Conversely, in a series of HIV non-nucleoside reverse transcriptase inhibitors, analogues with a chlorophenyl B-ring showed higher potency than those without. acs.org
These findings collectively underscore that the 2-chlorobenzyl group is not merely a placeholder but an active contributor to the biological profile of the molecule. The electronic and steric effects of the chlorine atom, along with its specific placement on the benzyl ring, are crucial determinants of in vitro activity.
Table 2: Influence of Benzyl Ring Substitution on Biological Activity (in vitro) Data compiled from various studies on compounds with benzyl or chlorobenzyl moieties.
| Scaffold Type | Benzyl Moiety Substitution | Biological Target/Activity | Observation | Reference |
|---|---|---|---|---|
| Triazolopyridazine Analogue | 2-Chlorobenzyl | A1 Adenosine Receptor Affinity | High affinity (Ki < 50 nM) | acs.org |
| Triazolopyridazine Analogue | Benzyl | A1 Adenosine Receptor Affinity | Moderate affinity | acs.org |
| Benzylidenemalononitrile | 2-Chlorobenzyl | Sensory Irritation (RD50) | Most active among analogues | drdo.gov.in |
| 2-Aminothiazole | 3-Chlorobenzoyl | Antitubercular Activity (MIC) | Highly potent (MIC = 0.024 µM) | nih.gov |
Role of the Linker Between Thiophene and Benzyl Groups on Biological Activity (in vitro)
Studies on bis-chalcone derivatives containing a thiophene moiety have explored the effect of varying the linker length. acs.org Although not directly studying this compound, these studies provide relevant insights. They suggest that increasing the chain length of an alkyl linker can increase anticancer activity. bohrium.com This is likely due to the altered spatial orientation of the two aromatic rings, allowing for more optimal interactions with the biological target.
In another relevant study on lysyl oxidase (LOX) inhibitors, the aminomethylene moiety was found to be critical for activity, with substitutions or modifications at this site leading to a total loss of activity. acs.org This suggests that the linker is not just a passive spacer but may be directly involved in the mechanism of action, for instance, by forming key interactions like a Schiff base with the target enzyme. acs.org
Replacing the flexible methylene (B1212753) linker with a more rigid group, such as a carbonyl (-C=O-), as seen in 2-aroylthiophenes, creates a different class of compounds with distinct biological profiles. For example, 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives are potent tubulin polymerization inhibitors. nih.gov Here, the keto linker fixes the relative orientation of the two ring systems, which is a key feature for their interaction with the colchicine (B1669291) binding site on tubulin. This demonstrates that the rigidity and electronic nature of the linker are as important as its length.
The choice of linker—whether it's a simple alkyl chain, an amide, a urea, or a ketone—is a critical design element in medicinal chemistry. It dictates the three-dimensional shape of the molecule and the distance and angle between the key pharmacophoric groups (the thiophene and chlorobenzyl rings), which in turn governs the in vitro biological activity.
SAR for Specific In Vitro Biological Targets (e.g., Enzyme Inhibition, Receptor Binding)
The broad biological activities of this compound analogues can be attributed to their interactions with specific molecular targets, such as enzymes and receptors. SAR studies have been instrumental in identifying these targets and optimizing the chemical structure for enhanced potency and selectivity.
Enzyme Inhibition:
A significant body of research has focused on thiophene derivatives as enzyme inhibitors, particularly in the context of cancer therapy. nih.gov
PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases is a key target in oncology. nih.gov Various heterocyclic scaffolds, including thiophenes, have been evaluated for PIM inhibitory activity. nih.gov For instance, new quinoxaline (B1680401) derivatives have been identified as potent submicromolar dual PIM-1 and PIM-2 inhibitors. mdpi.com While not direct analogues of this compound, these studies reveal that a nitrogen-containing heterocyclic system coupled with appropriate substitutions can effectively target the ATP-binding pocket of PIM kinases. The SAR for PIM inhibitors often focuses on establishing hydrogen bonds with hinge residues like Glu121 in PIM-1. mdpi.com
Tubulin Polymerization: Many thiophene-based compounds act as inhibitors of tubulin polymerization, a validated anticancer strategy. nih.govtandfonline.com A series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives were shown to inhibit tubulin assembly by binding to the colchicine site. nih.gov The SAR revealed that methoxy (B1213986) groups on the benzoyl ring and specific substitutions on the benzo[b]thiophene ring were crucial for potent activity. nih.gov For example, compounds 4e , 4f , and 4g exhibited antitubulin activity greater than that of the natural product combretastatin (B1194345) A-4 (CA-4). nih.gov
Lysyl Oxidase (LOX): In the development of anti-metastatic agents, aminomethylenethiophene (AMT) scaffolds have been identified as inhibitors of lysyl oxidase (LOX). acs.org SAR studies showed that the aminomethylene linker and the thiophene ring were essential for activity. Modifications to the benzyl ring, including substitutions, were explored to optimize potency. acs.org
Receptor Binding:
Adenosine Receptors: Analogues featuring a 2-chlorobenzyl group have demonstrated high affinity for the A1 adenosine receptor, with Ki values below 50 nM. acs.org The SAR in this class of compounds showed that the 2-chlorobenzyl substituent was superior to an unsubstituted benzyl or a phenethyl group for receptor affinity. acs.org
5-HT2A Receptors: A derivative where the thiophene ring was replaced by a 2,4-dimethoxyphenyl group, while keeping the N-(2-chlorobenzyl) moiety, was found to be a potent 5-HT2A receptor agonist. The chlorinated benzyl group was specifically noted to enhance receptor binding affinity.
Table 3: SAR of Thiophene Analogues for Specific Enzyme/Receptor Targets (in vitro)
| Compound Class | Target | Key SAR Finding | Potency (Example) | Reference |
|---|---|---|---|---|
| 2-Benzoyl-benzo[b]thiophenes | Tubulin Polymerization | Methoxy groups on the benzoyl ring and substitution on the benzo[b]thiophene are critical. | IC50 = 0.58–0.71 µM | nih.gov |
| Triazolopyridazine Analogues | A1 Adenosine Receptor | The 2-chlorobenzyl group provides higher affinity than benzyl or phenethyl groups. | Ki < 50 nM | acs.org |
| Quinoxaline Derivatives | PIM-1/PIM-2 Kinase | Specific substitutions on the quinoxaline ring lead to potent dual inhibition. | EC50 ~33 µM (on MV4-11 cells) | mdpi.com |
| Aminomethylenethiophenes | Lysyl Oxidase (LOX) | The aminomethylene linker is essential for activity. | Sub-micromolar IC50 values | acs.org |
SAR in Materials Science Applications (e.g., Electronic Properties, Optoelectronic Performance)
Thiophene-based molecules are fundamental building blocks in materials science, particularly for organic electronics, due to their excellent electronic and optoelectronic properties. researchgate.net The structure-property relationships in this context are governed by how modifications to the molecular structure affect the electronic energy levels (HOMO and LUMO), charge transport characteristics, and optical absorption/emission.
The introduction of electron-withdrawing or electron-donating groups onto the thiophene or associated aromatic rings is a primary strategy for tuning optoelectronic properties. For this compound analogues, the chlorosulfonyl group (-SO2Cl), a strong electron-withdrawing group, deactivates the thiophene ring, which can be useful for directing further substitutions. vulcanchem.com The benzyl group, in contrast, is slightly electron-donating through hyperconjugation. vulcanchem.com This interplay of electronic effects is crucial for designing molecules with specific energy gaps (HOMO-LUMO difference), which determines their absorption and emission wavelengths and their suitability for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In a study on thieno[3,2-b]thiophene-based compounds, structural tailoring with effective donor and acceptor units was shown to significantly enhance the nonlinear optical (NLO) response. rsc.org Thiophene-based π-spacers were found to improve charge transport due to their high conjugation efficiency. rsc.org This highlights the importance of the conjugated system in these materials.
For polymer solar cells, a key design principle for thiophene derivatives is the incorporation of electron-withdrawing substituents like halogens (e.g., chlorine) or ester groups at the β-position of the thiophene ring. chinesechemsoc.org This modification helps to lower the HOMO level of the polymer donor, leading to higher open-circuit voltages and better performance in solar cells. chinesechemsoc.org
The fusion of thiophene rings to create larger, more rigid structures like dithieno[3,2-b:2′,3′-d]thiophene (DTT) is another strategy to enhance performance. rsc.org These fused systems have high π-electron density and planarity, which facilitates intermolecular π-π stacking and improves charge mobility in organic field-effect transistors (OFETs). rsc.org
In essence, the SAR for materials applications focuses on tuning the electronic properties through strategic substitutions and structural modifications to optimize performance in devices. The principles are analogous to those in medicinal chemistry, but the target properties are physical (e.g., charge mobility, light absorption) rather than biological.
Table 4: SAR of Thiophene Derivatives for Materials Science Applications
| Structural Modification | Effect on Properties | Potential Application | Reference |
|---|---|---|---|
| Introduction of electron-withdrawing groups (e.g., -Cl, -SO2Cl) | Lowers HOMO/LUMO energy levels, tunes band gap. | OLEDs, OPVs, Polymer Solar Cells | vulcanchem.comchinesechemsoc.org |
| Use of thiophene as a π-spacer | Enhances charge transport and conjugation. | Nonlinear Optical (NLO) Materials | rsc.org |
| Fusion of thiophene rings (e.g., DTT) | Increases planarity, π-electron density, and charge mobility. | Organic Field-Effect Transistors (OFETs) | rsc.org |
| Polymerization of thiophene derivatives | Forms conducting polymers with tunable properties. | Conducting Polymers, Sensors | rsc.org |
Mechanistic Studies of 2 2 Chlorobenzyl Thiophene and Its Derivatives in Biological Systems in Vitro
Investigations of Enzyme Inhibition Mechanisms
Derivatives of 2-(2-chlorobenzyl)thiophene have been the subject of various in vitro studies to determine their potential as enzyme inhibitors. These investigations are crucial for understanding their therapeutic potential across different diseases.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Some thiophene (B33073) derivatives have been identified as dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that play a key role in the inflammatory process. mdpi.comnih.gov For instance, the compound 2-acetylthiophene (B1664040) 2-thiazolylhydrazone (CBS-1108) was found to inhibit 5-lipoxygenase activity in polymorphonuclear leukocytes with an IC50 value of 2 x 10⁻⁶ M. nih.gov It also inhibited 12-lipoxygenase and cyclooxygenase in platelets with IC50 values of 9 x 10⁻⁶ M and 2 x 10⁻⁶ M, respectively. nih.gov The dual inhibition of these pathways is considered a beneficial anti-inflammatory strategy. nih.gov Other studies have also synthesized and evaluated thiophene derivatives as dual COX-2 and 5-LOX inhibitors, with some compounds showing significant inhibitory activity. mdpi.com
Acetylcholinesterase (AChE) Inhibition: Thiophene derivatives have also been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. mdpi.comresearchgate.net Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. Studies have shown that certain N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs exhibit AChE inhibitory activity. researchgate.net Molecular docking studies have been employed to understand the binding interactions of these compounds with AChE. researchgate.net
Cyclin-Dependent Kinase 5 (CDK5) Inhibition: The inhibition of cyclin-dependent kinase 5 (CDK5) is a target for therapeutic intervention in neurodegenerative diseases and cancer. A thiophene derivative, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, was identified as a moderately potent inhibitor of CDK5. researchgate.net X-ray crystallography revealed an unusual binding mode of this compound to the hinge region of the enzyme, mediated by a water molecule. researchgate.net Further synthesis and structure-activity relationship (SAR) studies have been conducted to optimize the potency of these inhibitors. researchgate.net Additionally, N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been identified as multi-targeted inhibitors of both Clk and Dyrk kinases, which are related to CDKs. nih.gov For example, an o-chloro derivative showed inhibitory activity against Dyrk1A (IC50 = 700 nM) and Clk1 (IC50 = 769 nM). nih.gov
Exploration of Receptor Binding and Modulation Mechanisms
The 2-amino-3-(p-chlorobenzoyl)thiophene scaffold is a well-established pharmacophore for developing allosteric modulators of the A1 adenosine (B11128) receptor. nih.govacs.org A series of derivatives based on this scaffold were identified as positive allosteric enhancers of the A1 adenosine receptor through binding and functional assays. nih.gov These studies have explored how substitutions at various positions on the thiophene ring affect the allosteric enhancer activity. acs.orgresearchgate.net For instance, modifications at the 5-position of the thiophene ring, such as the introduction of an aryl group, were found to significantly contribute to the allosteric enhancer activity. acs.org The chlorinated benzyl (B1604629) group in some derivatives has been shown to enhance receptor binding affinity compared to non-halogenated analogs.
Elucidation of Cellular Pathway Modulation (e.g., Cancer-Related Signaling Pathways in cell lines)
Thiophene derivatives have demonstrated the ability to modulate various signaling pathways implicated in cancer.
Some fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT, two key proteins in cancer cell proliferation and survival. mdpi.comresearchgate.net For example, compounds 3b (2-(4-Chlorophenyl)-5-methyl-3,5,6,7-tetrahydro-4H-pyrrolo[2′,3′:4,5]thieno[2,3-d]pyrimidin-4-one) and 4c have shown potent inhibition of both VEGFR-2 and AKT. mdpi.comresearchgate.net Mechanistic studies revealed that these compounds can induce cell cycle arrest in the S phase and trigger apoptosis through caspase-3 activation. mdpi.comresearchgate.net
Another study reported on a novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), which effectively induced apoptosis in neuroblastoma cells by regulating the AKT and MAPK pathways. rsc.org Furthermore, some 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide (B1269160) derivatives have shown cytotoxic effects on colorectal cancer cells (HCT116) by inducing apoptosis and cell cycle arrest. The anticancer activity of these compounds is believed to be mediated by modulating signaling pathways associated with cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Selected Thiophene Derivatives
| Compound | Cell Line | Target Pathway/Enzyme | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3b | HepG2 (Liver), PC-3 (Prostate) | VEGFR-2, AKT | 0.126 (VEGFR-2), 6.96 (AKT) | mdpi.comresearchgate.net |
| 4c | HepG2 (Liver), PC-3 (Prostate) | VEGFR-2, AKT | 0.075 (VEGFR-2), 4.60 (AKT) | mdpi.comresearchgate.net |
| SNS-OH | Neuroblastoma cells | AKT, MAPK | Not specified | rsc.org |
| 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | HCT116 (Colorectal) | Apoptosis induction, Cell cycle arrest | Not specified | |
| o-chloro derivative | Not specified | Dyrk1A, Clk1 | 0.700 (Dyrk1A), 0.769 (Clk1) | nih.gov |
Mechanisms of Antimicrobial Action (e.g., against bacterial or fungal strains in vitro)
Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.net The proposed mechanisms of action are varied and depend on the specific derivative.
One key mechanism involves the disruption of bacterial cell membranes. frontiersin.orgcsic.es Certain thiophene derivatives have been shown to increase membrane permeabilization in colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgcsic.es This increased permeability can lead to bactericidal effects. csic.es Docking studies suggest that these compounds may bind to outer membrane proteins like CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. csic.es
Another mechanism of action is the inhibition of essential bacterial enzymes. Some thiophene derivatives act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial DNA replication and folate synthesis. acs.org For example, a pyrazole-thiophene hybrid, compound 7b , was found to be a potent inhibitor of both enzymes. acs.org
Furthermore, some thiophene-containing compounds are thought to exert their antimicrobial effects by stabilizing DNA-cleavage complexes, effectively interfering with DNA replication. researchgate.net The antimicrobial activity can also be influenced by the substituents on the thiophene ring. For instance, the presence of benzimidazole (B57391) and thiophene moieties in a single molecule has been suggested to be a promising lead for developing new antimicrobial agents. nih.gov
Table 2: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound/Derivative Class | Target Organism(s) | Proposed Mechanism of Action | MIC (mg/L or µg/mL) | Reference |
|---|---|---|---|---|
| Thiophene derivatives 4 and 8 | Colistin-resistant A. baumannii and E. coli | Increased membrane permeabilization | 4-32 mg/L | frontiersin.orgcsic.es |
| Pyrazole-thiophene derivative 7b | Various pathogenic bacteria | Dual DNA gyrase and DHFR inhibition | 0.22-0.25 µg/mL | acs.org |
| Thiophene derivative 7 | Pseudomonas aeruginosa | Not fully elucidated, potentially more potent than gentamicin | Not specified | nih.gov |
| Thieno[2,3-b]thiophene derivative 5d | Geotricum candidum, Syncephalastrum racemosum, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Not specified | More potent than standard drugs in some cases | nih.gov |
Antioxidant Mechanisms at the Molecular Level (in vitro)
The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydroxyl radical scavenging assay. rsc.org Thiophene-2-carboxamide derivatives, for instance, have been synthesized and their antioxidant properties evaluated using the ABTS method, with some derivatives showing significant inhibition activity. nih.gov
Thieno[2,3-b]thiophene derivatives have also been studied for their antioxidant activities, with some compounds demonstrating potent radical scavenging properties. acs.org Computational studies, including density functional theory (DFT), have been used to understand the electronic properties that contribute to the antioxidant capacity of these molecules. rsc.orgnih.gov These studies often correlate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap with the antioxidant potential. nih.gov
Advanced Research Applications of 2 2 Chlorobenzyl Thiophene Derivatives
Applications in Organic Electronics and Materials Science
Thiophene-based compounds are cornerstones in the field of organic electronics and materials science. mdpi.comresearchgate.net The inherent conductivity of polythiophene and the semiconducting properties of its oligomers and derivatives have established them as key components in a variety of devices. The introduction of substituents, such as the 2-chlorobenzyl group, allows for precise control over the material's electronic energy levels (HOMO/LUMO), solubility, and morphology in thin films, which are critical parameters for device performance.
Thiophene (B33073) derivatives are extensively used in organic photovoltaics (OPVs) as electron-donor materials due to their ability to absorb sunlight and transport charge carriers effectively. mdpi.com The performance of an OSC is highly dependent on the molecular structure of the active layer components. Halogenated thiophenes, for instance, have been successfully employed as solvent additives to control the morphology of the bulk heterojunction in OSCs. rsc.org This strategy enhances power conversion efficiencies (PCE) by promoting favorable phase separation and crystallinity. rsc.org
For example, the use of 2,5-dibromo-3,4-difluoro-thiophene (FBrT) as a solvent additive in PM6:Y6-based solar cells led to a remarkable PCE of 17.9% and a high fill factor of 78.6%. rsc.org The success of halogenated thiophenes suggests that incorporating a chlorobenzyl group into the design of donor or acceptor materials could provide a valuable tool for tuning the electronic properties and solid-state packing, thereby optimizing photovoltaic performance. rsc.org The synthesis of asymmetric donor-π-acceptor (D–π–A) molecules often involves thiophene units as the π-spacer, highlighting the modularity and importance of this heterocyclic system in designing efficient photovoltaic materials. mdpi.com
Table 1: Performance of OSCs with Thiophene-based Components
| Device Configuration | Donor Material | Acceptor Material | Additive | Power Conversion Efficiency (PCE) | Ref. |
|---|---|---|---|---|---|
| Binary Solar Cell | PM6 | Y6 | FBrT | 17.9% | rsc.org |
| Binary Solar Cell | L8-BO | Y6-BO | FBrT | 18.6-18.7% | rsc.org |
| Vacuum-Deposited | Molecule 1 (TPA-Thiophene-Dicyanovinyl) | C60 | N/A | 5.41% | mdpi.com |
In the realm of OLEDs, thiophene derivatives are crucial for developing efficient light-emitting and charge-transporting materials. researchgate.net The rigid and planar structure of the thiophene ring facilitates intermolecular π-π stacking, which is essential for charge mobility. The 2-chlorobenzyl substituent can influence the emission color and quantum efficiency by modifying the energy gap of the molecule. For instance, derivatives of 2-(4-Trifluoromethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene have been noted for their use in OLEDs due to high electron mobility.
The design of advanced OLED materials often involves creating donor-acceptor (D-A) structures to control the emission properties. mdpi.com Carbazole units, known for their hole-injection capabilities, are often combined with electron-accepting moieties. mdpi.com A 2-(2-chlorobenzyl)thiophene unit could be integrated into such D-A systems to fine-tune the electronic characteristics and enhance device performance, including external quantum efficiency and color purity. nih.gov
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics, and thiophene-based semiconductors are among the most studied materials for this application. mit.edu The performance of an OFET is primarily evaluated by its charge carrier mobility and the on/off current ratio. mit.edu Thiophene-containing polymers and small molecules consistently exhibit high hole mobilities. mit.edu
Recent research has focused on solution-processable small molecules, which combine the high performance of crystalline materials with the low-cost fabrication of solution-based techniques. Two new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives were synthesized and showed promising results as semiconductor layers in solution-sheared OFETs. mdpi.com These devices operated as p-channel transistors, with one derivative achieving a hole mobility of 0.005 cm²/Vs and a current on/off ratio exceeding 10⁶. mdpi.com The introduction of a 2-chlorobenzyl group onto such a BTT core could further modulate the material's packing and electronic structure, potentially leading to improved transistor characteristics. mdpi.com
Table 2: Performance of OFETs based on Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives
| Compound | Deposition Method | Hole Mobility (μ) | On/Off Ratio | Ref. |
|---|---|---|---|---|
| Compound 2 (BTT-derivative) | Solution Shearing | ~5 x 10⁻⁴ cm²/Vs | > 10⁶ | mdpi.com |
Thiophene derivatives are excellent candidates for chemical and biological sensors due to their environmental stability and responsive electronic and optical properties. researchgate.net The conductivity and fluorescence of thiophene-based materials can change significantly upon interaction with specific analytes. mdpi.com
In one study, thiophene derivatives were synthesized by protecting the carboxyl group of 3-thiophene acetic acid with various substituted benzyl (B1604629) groups, including 4-chlorobenzyl alcohol. researchgate.net These monomers were then electropolymerized to form stable, electro-active films. researchgate.net These films served as a platform for immobilizing oligo-DNA probes, creating a highly specific electrochemical DNA sensor. The hybridization of the probe with its target DNA molecule could be detected as a change in the electrochemical signal, demonstrating a practical application for benzyl-substituted thiophene derivatives in biosensing. researchgate.net
Furthermore, a fluorescent chemosensor based on a hydrazine-carbothioamide derivative of thiophene, N-(4-chlorophenyl)-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide (TCC), showed high selectivity for detecting Zn²⁺ ions through a distinct fluorescence emission, showcasing the potential for targeted analyte detection. mdpi.com The development of porous organic frameworks with fluorescent properties also opens avenues for creating highly sensitive sensors. mdpi.com
Table 3: Synthesized Thiophene Monomers for Electrochemical DNA Sensors
| Protecting Group | Monomer Name | Polymerization Potential | Ref. |
|---|---|---|---|
| Benzyl | 3-Thiophene acetic acid benzyl ester | 1.6 V | researchgate.net |
| 4-Chlorobenzyl | 3-Thiophene acetic acid 4-chlorobenzyl ester | 1.8 V | researchgate.net |
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with high surface areas and tunable structures. mdpi.commdpi.com Their ordered π-stacked columnar structures make them tantalizing targets for a new generation of electronic devices. nih.gov Thiophene-based building blocks are particularly attractive for constructing COFs due to their outstanding electrical properties. mdpi.com
Despite their potential, the use of simple thiophene monomers in COF synthesis can be challenging. mdpi.com However, researchers have successfully incorporated more complex thiophene derivatives, such as thieno[3,2-b]thiophene, into COF structures. nih.gov These thiophene-based COFs (T-COFs) are typically synthesized via condensation reactions, for example, between a thiophene-containing diboronic acid and a hexagonal triphenol monomer, to form robust, porous 2D lattices. nih.gov
These materials are initially electrical insulators but can be doped to form charge-transfer complexes, an essential step toward creating functional electronic materials. nih.gov The functionalization of the thiophene building blocks, potentially with groups like 2-chlorobenzyl, could pre-engineer the electronic properties of the COF, modulating its bandgap and charge transport characteristics for applications in photocatalysis or as solvatochromic sensors. mdpi.com
Table 4: Examples of Thiophene-Based Covalent Organic Frameworks (T-COFs)
| COF Name | Thiophene Monomer | Linker Monomer | Lattice Type | Ref. |
|---|---|---|---|---|
| T-COF 1 | 2,5-Thiophenediboronic acid | HHTP* | Hexagonal | nih.gov |
| T-COF 4 | Thieno[3,2-b]thiophene-2,5-diboronic acid | HHTP* | Hexagonal | nih.gov |
*HHTP: 2,3,6,7,10,11-hexahydroxytriphenylene
The high surface area, permanent porosity, and chemical tunability of materials like COFs and metal-organic frameworks (MOFs) make them excellent candidates for adsorbent applications, including carbon capture and environmental remediation. nih.govfrontiersin.orgmdpi.com While research on this compound derivatives specifically for adsorption is not widely documented, the principles of materials design suggest their potential utility.
Functionalized porous materials are at the forefront of CO₂ capture technology. nih.govfrontiersin.org For example, diamine-appended MOFs capture CO₂ through a cooperative mechanism, forming ammonium (B1175870) carbamate (B1207046) chains within the pores. nih.gov The efficiency and regeneration energy of these materials can be tuned by altering the functional groups on the organic linkers. nih.gov
Similarly, thiophene-based COFs could be designed as selective adsorbents. mdpi.comnih.gov The introduction of specific functional groups, such as the 2-chlorobenzyl moiety, into the porous structure could enhance the affinity for certain gases or pollutants. The polar chlorine atom and the aromatic benzyl ring could create specific binding sites, improving the selectivity and capacity of the adsorbent for target molecules like CO₂ or volatile organic compounds (VOCs). The development of such materials relies on the principle that the adsorbent's surface chemistry dictates its performance. mdpi.com
Covalent Organic Frameworks (COFs) and Porous Materials
Role as a Privileged Pharmacophore in Medicinal Chemistry Research (Pre-Clinical)
The this compound moiety has emerged as a significant scaffold in pre-clinical medicinal chemistry, embodying the characteristics of a privileged pharmacophore. Privileged structures are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the discovery of novel therapeutic agents. nih.gov The thiophene ring itself is a well-established privileged core in drug discovery, with numerous approved drugs incorporating this heterocycle. nih.govnih.gov Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties and synthetic accessibility, makes it a valuable component in the design of bioactive molecules. nih.gov
The addition of a 2-chlorobenzyl substituent to the thiophene core introduces specific steric and electronic features that can profoundly influence pharmacological activity. The chlorine atom, particularly at the ortho position of the benzyl ring, can dictate the conformation of the molecule and engage in crucial interactions, such as halogen bonding, with biological targets. This substitution pattern has proven effective in optimizing the potency and selectivity of various classes of compounds, underscoring the value of the this compound scaffold in generating diverse and biologically active derivatives.
Rational Design and Synthesis of Novel Pharmacological Agents
The rational design of new drugs often begins with a validated pharmacophore that can be chemically modified to achieve desired therapeutic effects. The this compound scaffold has been instrumental in this approach, serving as a foundational template for the synthesis of novel pharmacological agents. mdpi.comnih.gov Medicinal chemists utilize this core structure to systematically explore structure-activity relationships (SAR), fine-tuning the molecule to enhance its interaction with specific biological targets. nih.gov
A notable example of rational design involves the synthesis of complex thiophene derivatives targeting key enzymes in cancer progression. In one study, researchers synthesized a series of ortho-amino thiophene carboxamides as potential dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and mitosis. nih.gov Among the synthesized compounds was 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl) aminoacetamido]-2-phenylaminothiophene-3-carboxamide , which incorporates the 2-chlorophenyl moiety. nih.gov The design strategy involved attaching various substituted phenylamino-acetamido groups to the 2-aminothiophene core to explore their impact on cytotoxicity against cancer cell lines. nih.gov
The synthesis of such derivatives typically involves multi-step reaction sequences. For instance, the synthesis of substituted 2-aminothiophenes can be achieved through the versatile Gewald reaction, which condenses a ketone or aldehyde with a β-cyano ester or amide and elemental sulfur in the presence of a base. impactfactor.org Subsequent modifications, such as N-acylation with a chloroacetyl chloride derivative followed by nucleophilic substitution with an appropriate amine (like 2-chloroaniline), allow for the introduction of the 2-chlorobenzylamino fragment, as illustrated in the synthesis of the aforementioned VEGFR-2 inhibitor candidate. nih.gov
The table below details examples of rationally designed thiophene derivatives, including one with the specific 2-chlorophenyl substitution, and their targeted therapeutic areas.
| Compound Name | Core Scaffold | Therapeutic Target/Area | Research Findings |
| 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl) aminoacetamido]-2-phenylaminothiophene-3-carboxamide | 2-Aminothiophene | VEGFR-2 / Mitosis (Anticancer) | Synthesized as part of a series to investigate dual inhibitory activity. nih.gov |
| 2-amino-3-(p-chlorobenzoyl)-4-benzyl-5-arylthiophene derivatives | 2-Amino-3-aroylthiophene | A1 Adenosine (B11128) Receptor | Identified as positive allosteric modulators. nih.gov |
| Thiophene derivatives with benzamide (B126) and piperidine (B6355638) substitutions | 2,5-Disubstituted thiophene | Antimicrobial (Gram-negative bacteria) | Showed activity against drug-resistant strains like Acinetobacter baumannii and Escherichia coli. nih.govfrontiersin.org |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 2-Aminothiophene | COX-2 / 5-LOX (Anti-inflammatory) | Demonstrated selective COX-2 inhibition and reasonable in vivo anti-inflammatory activity. |
This rational, step-by-step approach, starting from a privileged core like this compound, allows for the systematic development of new chemical entities with potentially improved pharmacological profiles.
Combinatorial Library Synthesis for Lead Identification
Combinatorial chemistry is a powerful strategy in modern drug discovery that enables the rapid synthesis of a large number of diverse, yet structurally related, molecules. googleapis.com This approach is particularly valuable during the lead identification phase, where the goal is to screen vast chemical spaces to find initial "hit" compounds that can be further optimized. The thiophene scaffold is well-suited for combinatorial synthesis due to its robust chemistry and the availability of multiple reaction sites for introducing chemical diversity. googleapis.comresearchgate.net
While specific reports on large combinatorial libraries built exclusively around the this compound core are not extensively detailed in the public literature, the principles and methodologies are well-established. The synthesis of libraries of thiophene compounds is documented, often utilizing solid-phase or parallel synthesis techniques to streamline the process. googleapis.comcore.ac.uk For instance, a patent describes a combinatorial process for creating a library of thiophene compounds where the thiophene core acts as a scaffold with several points for diversification. googleapis.com This method allows for the creation of libraries useful for identifying new lead compounds in pharmaceutical and agricultural research. googleapis.com
Another study reports the solution-phase parallel synthesis of an amine and imine library based on a 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde template. core.ac.ukgriffith.edu.au This work, while using a different thiophene-containing template, demonstrates the practical application of combinatorial techniques to thiophene derivatives. The reductive amination reaction was used to generate a library of amine analogues from the thiophene-based aldehyde, showcasing a reliable method for library production. griffith.edu.au
Given the established importance of the 2-(2-chlorobenzyl) substituent in conferring potent biological activity in rationally designed compounds, this moiety represents an ideal building block for inclusion in a combinatorial library. A hypothetical combinatorial library synthesis based on a this compound scaffold could involve:
Scaffold Preparation: Synthesis of a core this compound molecule with reactive functional groups, for example, an amino or carboxyl group, which allows for further derivatization.
Parallel Reactions: Reacting the core scaffold in a parallel fashion with a diverse set of building blocks. For an amino-functionalized scaffold, this could involve reacting it with a library of carboxylic acids, sulfonyl chlorides, or isocyanates.
Purification and Screening: The resulting library of compounds would then be purified and screened against a panel of biological targets to identify new lead compounds.
This approach leverages the privileged nature of the this compound pharmacophore to efficiently generate a multitude of new chemical entities, increasing the probability of discovering novel drug candidates.
The table below outlines the key components of a combinatorial approach using a thiophene scaffold.
| Combinatorial Chemistry Aspect | Description | Relevance to Thiophene Derivatives |
| Core Scaffold | The central molecular framework that is common to all compounds in the library. | The thiophene ring is a common and robust scaffold. googleapis.com The This compound unit would serve as a privileged scaffold. |
| Building Blocks | A diverse collection of smaller molecules that are attached to the scaffold to create the library. | Can include various amines, carboxylic acids, aldehydes, and other reactive molecules to add diversity. core.ac.ukgriffith.edu.au |
| Synthesis Method | The chemical reactions used to attach the building blocks to the scaffold, often performed in a parallel or automated fashion. | Reductive amination, amide coupling, and Suzuki coupling are common reactions used for thiophene derivatization. nih.govacs.orgcore.ac.ukgriffith.edu.au |
| Lead Identification | The process of screening the library to find compounds with desired biological activity. | Libraries of thiophene derivatives have been created to find lead compounds for pharmaceutical applications. googleapis.com |
Future Directions and Emerging Research Avenues for 2 2 Chlorobenzyl Thiophene
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
One of the key applications of AI in this context is the development of predictive models for bioactivity. nih.gov For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, which have been successfully applied to other thiophene (B33073) derivatives, can be employed to analyze the structural requirements for a desired biological effect. ccspublishing.org.cnccspublishing.org.cn By establishing a correlation between the physicochemical properties of 2-(2-chlorobenzyl)thiophene analogues and their biological activity, these models can guide the synthesis of more potent and selective compounds. ccspublishing.org.cn A training set of known thiophene derivatives can be used to build a predictive model, which is then validated using a test set of new molecules. ccspublishing.org.cn
Furthermore, AI algorithms can be utilized to predict the potential drug targets for this compound and its derivatives. mdpi.com Web-based platforms that leverage AI can predict the anatomical therapeutic chemical (ATC) classification and potential protein targets of a given compound, thereby aiding in the elucidation of its mechanism of action. mdpi.com This in silico approach can significantly reduce the time and resources required for target identification and validation. nih.gov The use of generative adversarial networks (GANs) and reinforcement learning are deep learning techniques being used to design chemical structures that are likely to interact with specific therapeutic targets. nih.gov
The application of AI and ML is not limited to predicting bioactivity and targets. These technologies can also be used to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, a critical step in early-stage drug discovery. researchgate.net By identifying potential liabilities early in the development process, researchers can prioritize the synthesis of compounds with a higher probability of success in clinical trials.
Exploration of Novel Bioconjugation Strategies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, presents a promising avenue for expanding the applications of this compound. libretexts.orgthermofisher.com This strategy can be employed to attach the thiophene derivative to larger molecules such as proteins, antibodies, or nucleic acids, thereby creating novel therapeutic or diagnostic agents. susupport.com
One of the most popular bioconjugation techniques is "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.gov This reaction is highly efficient and selective, and it can be performed under physiological conditions, making it ideal for modifying sensitive biomolecules. nih.gov By functionalizing this compound with either an azide (B81097) or an alkyne group, it can be readily conjugated to a biomolecule bearing the complementary functional group.
Another common strategy involves targeting specific amino acid residues on proteins, such as cysteine or lysine (B10760008). libretexts.org The thiol group of cysteine and the amine group of lysine can react with a variety of reagents to form stable covalent bonds. susupport.com For instance, maleimide-based reagents are frequently used to target thiol groups, while N-hydroxysuccinimide (NHS) esters are commonly employed for amine modification. thermofisher.com By incorporating a reactive handle into the structure of this compound, it can be site-selectively attached to a protein of interest.
The development of novel bioconjugation reagents and methods is an active area of research. google.com For example, new linkers are being designed to improve the stability and functionality of bioconjugates. google.com Additionally, strategies that utilize unnatural amino acids (UAAs) are gaining traction. nih.gov By genetically encoding a UAA with a bioorthogonal reactive group into a protein, highly specific and controlled conjugation can be achieved. nih.gov The exploration of these advanced bioconjugation strategies will undoubtedly open up new possibilities for the use of this compound in medicine and biotechnology.
Development of Advanced In Vitro Assay Systems for Mechanistic Elucidation
To gain a deeper understanding of the biological effects of this compound and its derivatives, the development and application of advanced in vitro assay systems are crucial. These models offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cell cultures and can provide valuable insights into the compound's mechanism of action. nih.govlek.com
Organoids and organ-on-a-chip (OOC) systems are at the forefront of this technological wave. mdpi.com Organoids are three-dimensional (3D) cell cultures that mimic the structure and function of specific organs, while OOCs are microfluidic devices that recapitulate the key physiological functions of an organ. mdpi.comrouken.bio These models can be used to study the effects of this compound on various cell types simultaneously and to assess its transport and metabolism in a more realistic setting. rouken.bio For instance, a gut-liver-on-a-chip model could be used to evaluate the oral absorption and first-pass metabolism of the compound. mdpi.com
The use of patient-derived organoids (PDOs) is another exciting development. nih.gov PDOs are generated from a patient's own cells and can be used to predict their individual response to a particular drug. nih.gov This personalized approach to medicine has the potential to revolutionize cancer treatment and other therapeutic areas. By screening this compound derivatives on a panel of PDOs, researchers can identify biomarkers that predict sensitivity or resistance to the compound.
High-content imaging (HCI) and high-content analysis (HCA) are powerful tools that can be combined with these advanced in vitro models. crownbio.com HCI allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of the compound's effects on cell health, signaling pathways, and morphology. crownbio.com By pairing 3D in vitro studies with HCI and HCA, researchers can gain deep insights into a compound's effects in a setting that closely mimics the in vivo environment. crownbio.com
Multidisciplinary Research Collaborations for Expanded Applications
The future development and application of this compound will greatly benefit from multidisciplinary research collaborations. wiley.com By bringing together experts from diverse fields such as organic chemistry, medicinal chemistry, materials science, and biology, new and innovative uses for this compound can be explored. gu.sesynorgfun.com
Collaborations between academic research groups and the pharmaceutical industry are particularly valuable. acs.org These partnerships can bridge the gap between basic research and clinical development, facilitating the translation of promising discoveries into new medicines. acs.org For example, a medicinal chemistry group might synthesize a library of this compound derivatives, which are then screened for biological activity by an industry partner. acs.org
The interface between chemistry and materials science also offers exciting opportunities. wiley.com Synthetic chemists can create novel thiophene-based molecules with specific electronic or optical properties, which can then be incorporated into new materials by materials scientists. wiley.com This could lead to the development of new organic electronic devices, sensors, or drug delivery systems.
International collaborations can also play a crucial role in advancing research on this compound. gu.se By fostering global research networks, scientists can share knowledge, expertise, and resources, leading to more rapid progress. wiley.com These collaborations can also provide valuable training opportunities for students and early-career researchers, ensuring a continued pipeline of talent in the field. acs.org
Investigation of Sustainable Synthetic Pathways and Circular Economy Principles
In line with the growing global emphasis on sustainability, future research on this compound will increasingly focus on the development of green synthetic methods and the application of circular economy principles. rsc.org
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. derpharmachemica.com For the synthesis of thiophene derivatives, this can involve the use of greener solvents, such as water or ionic liquids, and the development of catalyst systems that can be recycled and reused. mdpi.com Microwave-assisted organic synthesis (MAOS) is another green chemistry approach that has been successfully applied to the synthesis of thiophenes. researchgate.net MAOS can significantly reduce reaction times and energy consumption compared to conventional heating methods. derpharmachemica.com
The principles of a circular economy, which include eliminating waste and pollution, circulating products and materials, and regenerating nature, are also becoming increasingly relevant in the chemical industry. ellenmacarthurfoundation.orgboell.org In the context of this compound synthesis, this could involve designing processes that maximize atom economy and minimize waste generation. hbm4eu.eu The potential to recycle and reuse solvents and catalysts is a key aspect of this approach. hbm4eu.eu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
